molecular formula C14H20N6S B6768227 N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine

N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine

Cat. No.: B6768227
M. Wt: 304.42 g/mol
InChI Key: VDNPIIBJEYWARV-GFCCVEGCSA-N
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Description

N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a pyrrolidine ring, and a thiazole ring

Properties

IUPAC Name

N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6S/c1-9-15-13(19(3)4)18-14(16-9)20-7-5-6-12(20)11-8-21-10(2)17-11/h8,12H,5-7H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNPIIBJEYWARV-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N(C)C)N2CCCC2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC(=N1)N(C)C)N2CCC[C@@H]2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate nitrile or amine precursors under controlled conditions.

    Introduction of the pyrrolidine ring: This step may involve the use of pyrrolidine derivatives and coupling reactions to attach the ring to the triazine core.

    Incorporation of the thiazole ring: This can be done through the use of thiazole derivatives and further coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-aminopyridine: A similar compound with a pyridine ring instead of a triazine ring.

    2,4,6-trimethyl-1,3,5-triazine: A simpler triazine derivative without the pyrrolidine and thiazole rings.

Uniqueness

N,N,4-trimethyl-6-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]-1,3,5-triazin-2-amine is unique due to its combination of three different heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity can make it a valuable compound for various applications in research and industry.

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